
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Disorder Analysis
- The study of isomorphous structures, such as certain methyl- and chloro-substituted small heterocyclic analogues, has revealed that these compounds obey the chlorine-methyl exchange rule. This finding underscores the intricate disorder within these molecules, posing challenges for automatic detection during data mining processes. Such insights are critical for understanding molecular interactions and the development of new compounds with enhanced specificity and activity (Rajni Swamy et al., 2013).
Tautomerism and Hydrogen Bonding
- Research on NH-pyrazoles has uncovered significant tautomerism, influenced by the presence of hydroxy groups. This tautomerism, observed both in solution and the solid state, is stabilized by hydrogen bonds in crystalline structures. These findings highlight the importance of tautomeric balance in the design of molecular structures for specific scientific applications (Cornago et al., 2009).
Antibacterial and Anticancer Potential
Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized, demonstrating significant antibacterial activities. This research paves the way for the development of new antimicrobial agents based on pyrazole derivatives (Landage et al., 2019).
Another study synthesized pyrazolines based thiazolidin-4-one derivatives, evaluating them for their pharmacological potential. This research contributes to the discovery of compounds with potential anticancer and HIV treatment properties (Patel et al., 2013).
Central Nervous System Depressants
- A series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones has been synthesized, showing central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects. These compounds offer a foundation for developing new therapeutic agents targeting CNS disorders (Butler et al., 1984).
Antimicrobial and Anticancer Agents
- Pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, alongside pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. These compounds exhibit higher efficacy against certain cancer cell lines compared to reference drugs, illustrating their potential as chemotherapeutic agents (Hafez et al., 2016).
Mecanismo De Acción
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to influence pathways related to oxidative stress and apoptosis .
Propiedades
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-25-20(14-19(24-25)18-13-17(29-3)8-9-21(18)30-4)22(27)26-10-11-31-23(26)15-6-5-7-16(12-15)28-2/h5-9,12-14,23H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRTDGVXCSSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCSC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

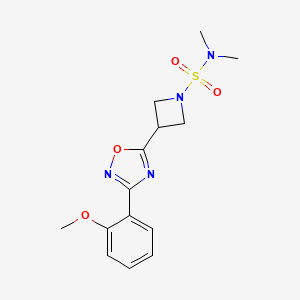
![2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2955539.png)
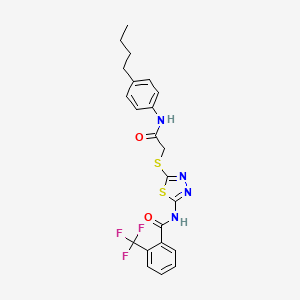

![{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2955545.png)
![4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile](/img/structure/B2955546.png)
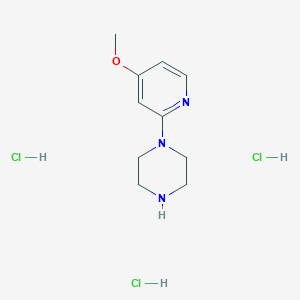
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2955549.png)
![tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate](/img/structure/B2955550.png)
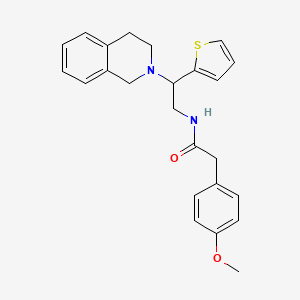
![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)

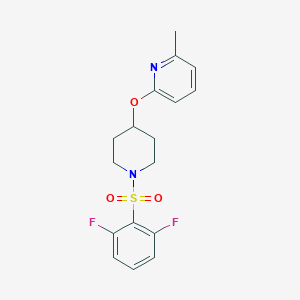
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2955561.png)